2-(4-Bromophenyl)-6-butyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
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Overview
Description
2-(4-Bromophenyl)-6-butyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromophenyl group, a butyl chain, and an acetate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-butyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydroquinoline core through a Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-butyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-6-butyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-butyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the tetrahydroquinoline core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the tetrahydroquinoline core.
Ethyl 2-(4-bromophenyl)acetate: Similar ester functionality but different core structure.
Uniqueness
2-(4-Bromophenyl)-6-butyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is unique due to its combination of a bromophenyl group, a butyl chain, and a tetrahydroquinoline core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C23H28BrNO2 |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-6-butyl-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate |
InChI |
InChI=1S/C23H28BrNO2/c1-5-6-7-16-8-13-20-19(14-16)22(27-15(2)26)23(3,4)21(25-20)17-9-11-18(24)12-10-17/h8-14,21-22,25H,5-7H2,1-4H3 |
InChI Key |
NMIDGHGSVHONLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(C(C2OC(=O)C)(C)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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